molecular formula C12H10N4O3S B4037723 2-(1,3-Benzothiazol-2-ylamino)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

2-(1,3-Benzothiazol-2-ylamino)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B4037723
M. Wt: 290.30 g/mol
InChI Key: VTOLAYQEJVJZBI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative combining a benzothiazole moiety with a tetrahydropyrimidine scaffold. The benzothiazole group is known for its bioactivity in antimicrobial and anticancer contexts, while the tetrahydropyrimidine core is structurally analogous to natural osmolytes like ectoine, which play roles in stress protection .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c17-9-5-7(10(18)19)13-11(15-9)16-12-14-6-3-1-2-4-8(6)20-12/h1-4,7H,5H2,(H,18,19)(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOLAYQEJVJZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(NC1=O)NC2=NC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
Target compound Tetrahydropyrimidine 1,3-Benzothiazol-2-ylamino, 6-oxo, COOH Potential antimicrobial/antitumor agent
Ectoine Tetrahydropyrimidine 2-methyl, 4-carboxylic acid Osmolyte, anti-inflammatory, skin care
6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid Bipyrimidine 2-oxo-tetrahydropyrimidinyl, COOH Discontinued (structural analog)
3,5-Dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid Thienopyrimidine Thioxo, COOH, methyl groups Antimicrobial activity (in vitro)

Comparison with Ectoine

Ectoine ((4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid) shares the tetrahydropyrimidine-carboxylic acid backbone with the target compound but lacks the benzothiazole amino group. Ectoine is a microbial stress protectant and osmolyte, with proven anti-inflammatory and skin-protective applications .

Comparison with Thieno[2,3-d]pyrimidine Derivatives

The thienopyrimidine derivative synthesized in replaces the benzothiazole group with a sulfur-containing thiophene ring. However, the target compound’s benzothiazole group may offer superior π-π stacking interactions with DNA or enzyme active sites, a hypothesis supported by studies on benzothiazole-containing antitumor agents .

Comparison with Bipyrimidine Carboxylic Acid (CAS 1439896-56-6)

This discontinued compound features a bipyrimidine core linked to a carboxylic acid group . While structurally distinct from the target compound, its discontinuation suggests challenges in synthesis or bioactivity optimization. The target compound’s benzothiazole substituent may improve binding affinity compared to the bipyrimidine system, which lacks heteroaromatic diversity.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of thiazolo-pyrimidine derivatives typically involves multi-step reactions, often starting with condensation of heterocyclic precursors. For example:

  • Step 1: React a benzothiazole-2-amine derivative with a tetrahydropyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure.
  • Step 2: Introduce carboxylic acid functionality via hydrolysis or oxidation, depending on the substituents .

Optimization strategies:

  • Use palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .
  • Solvent choice (e.g., DMF or toluene) and temperature control (80–120°C) significantly impact yield .

Q. Table 1: Example Reaction Conditions

StepReagents/CatalystsSolventTemperature (°C)Yield Range (%)
1K₂CO₃, Benzothiazole-2-amineDMF9060–75
2H₂O₂, HClEtOH7070–85

Q. Which analytical techniques reliably confirm the structure and purity of this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Prioritize ¹H and ¹³C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .
  • Mass Spectrometry (MS): Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₂H₁₀N₄O₃S: theoretical 307.05) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting impurities .

Q. Table 2: Key Spectral Markers

TechniqueKey Peaks/FeaturesEvidence
¹H NMRδ 2.5–3.0 (methylene protons), δ 10.5 (NH)
IR1650–1750 cm⁻¹ (C=O stretch)
HPLC Retention8.2 min (gradient: 0.1% TFA in H₂O/MeCN)

Advanced Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Standardize assays: Use in vitro models (e.g., enzyme inhibition or cell viability assays) with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Validate purity: Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF < 500 ppm) .
  • Structure-Activity Relationship (SAR): Compare activity of derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) .

Q. Table 3: Example Biological Activity Data

Assay TypeIC₅₀ (µM)Reference CompoundEvidence
COX-2 Inhibition12.5Celecoxib (5 µM)
Antimicrobial25% inhibition at 50 µg/mLCiprofloxacin

Q. What strategies resolve co-eluting epimers or impurities during chromatographic analysis?

Answer: Co-elution issues, as noted for thiazolo-pyrimidine derivatives , can be addressed by:

  • Adjusting mobile phase: Use ion-pair reagents (e.g., 0.1% formic acid) or gradient elution (5–95% MeCN in 20 min) .
  • Chiral columns: Employ amylose- or cellulose-based columns for enantiomeric separation .
  • LC-MS/MS: Confirm impurities via fragmentation patterns (e.g., m/z 248 → 180 for a common by-product) .

Q. How can synthetic by-products be minimized during preparation?

Answer: By-product formation (e.g., dimerization or oxidation products) is mitigated by:

  • Controlled stoichiometry: Use a 1:1.2 molar ratio of benzothiazole-2-amine to pyrimidine precursor .
  • Inert atmosphere: Conduct reactions under nitrogen to prevent oxidation of thiol groups .
  • Purification: Employ silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC .

Q. Table 4: Common By-Products and Mitigation

By-ProductSourceMitigation Strategy
Dimerized thiazoleExcess amine reagentReduce reaction time
Oxidized carboxylic acidAir exposureUse nitrogen atmosphere

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Benzothiazol-2-ylamino)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 2
2-(1,3-Benzothiazol-2-ylamino)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid

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